molecular formula C13H7ClF3N3 B13883280 4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine

4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13883280
M. Wt: 297.66 g/mol
InChI Key: TZMFIIIFKZFVIM-UHFFFAOYSA-N
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Description

4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with chloro, phenyl, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-chloro-6-phenyl-2-(trifluoromethyl)pyrimidine with suitable reagents can yield the desired pyrrolo[3,2-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Mechanism of Action

The mechanism of action of 4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific arrangement of substituents and the pyrrolo[3,2-d]pyrimidine core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal and material sciences .

Properties

Molecular Formula

C13H7ClF3N3

Molecular Weight

297.66 g/mol

IUPAC Name

4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C13H7ClF3N3/c14-11-10-9(19-12(20-11)13(15,16)17)6-8(18-10)7-4-2-1-3-5-7/h1-6,18H

InChI Key

TZMFIIIFKZFVIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC(=N3)C(F)(F)F)Cl

Origin of Product

United States

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